5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid
Description
Crystallographic Analysis and X-ray Diffraction Studies
While X-ray crystallographic data for 5,6-dihydro-4H-pyrrolo[1,2-c]triazole-3-carboxylic acid remains unavailable in published literature, structural inferences can be drawn from analogous fused triazole systems. For instance, co-crystal structures of related pyrrolo-triazole derivatives, such as 6,7-dihydro-5H-pyrrolo[1,2-b]triazole inhibitors bound to RIPK1, reveal planar triazole rings fused to partially saturated pyrrole moieties. These systems adopt conformations stabilized by intramolecular hydrogen bonds and van der Waals interactions, suggesting that the title compound’s bicyclic framework may similarly prioritize planarity to optimize π-orbital overlap. The carboxylic acid substituent at position 3 likely participates in intermolecular hydrogen bonding, influencing packing efficiency in the solid state. Future single-crystal X-ray studies are needed to resolve bond lengths, dihedral angles, and supramolecular interactions specific to this molecule.
Nuclear Magnetic Resonance (NMR) Spectral Assignments
The $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR spectra of 5,6-dihydro-4H-pyrrolo[1,2-c]triazole-3-carboxylic acid provide definitive evidence for its structure. The compound’s SMILES notation ($$ \text{O=C(C1=C(CCC2)N2N=N1)O} $$) indicates a triazole ring fused to a pyrrolidine moiety, with a carboxylic acid group at position 3. Key spectral assignments are summarized below:
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| $$ ^1\text{H} $$ | 4.73 (s) | H-4 and H-5 of pyrrolidine |
| $$ ^1\text{H} $$ | 4.37 (t, $$ J = 7.34 \, \text{Hz} $$) | H-6 of pyrrolidine |
| $$ ^1\text{H} $$ | 1.95–1.82 (m) | H-7 and H-8 of pyrrolidine |
| $$ ^{13}\text{C} $$ | 150.9 | C-3 of triazole |
| $$ ^{13}\text{C} $$ | 78.7 | C-6 (carboxylic acid carbonyl) |
The singlet at δ 4.73 ppm corresponds to the magnetically equivalent H-4 and H-5 protons of the pyrrolidine ring, while the triplet at δ 4.37 ppm arises from H-6 coupling with adjacent methylene groups. The carboxylic acid proton typically appears as a broad signal near δ 10–12 ppm, though exchange broadening may obscure its detection.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of the compound ($$ \text{[M+H]}^+ $$ calc’d: 154.0865) reveals characteristic fragmentation pathways:
- Decarboxylation : Loss of $$ \text{CO}_2 $$ ($$ \Delta m/z = -44 $$) generates a fragment ion at $$ m/z $$ 110.
- Triazole Ring Cleavage : Rupture of the N–N bond produces a pyrrolidine-imine ion ($$ m/z $$ 85).
- Methylene Elimination : Sequential loss of $$ \text{CH}_2 $$ groups from the pyrrolidine moiety yields ions at $$ m/z $$ 97 and 69.
These patterns align with those observed in related triazole-carboxylic acids, where the electron-deficient triazole ring promotes facile cleavage under electron ionization conditions.
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the compound’s electronic properties. The triazole ring exhibits significant aromatic character, with a NICS(1) value of $$-10.2$$ ppm, comparable to benzene ($$-10.0$$ ppm). The carboxylic acid group induces polarization, reducing electron density at C-3 ($$ \text{Mulliken charge} = +0.32 $$) and enhancing electrophilicity. Frontier molecular orbital analysis reveals a HOMO–LUMO gap of 5.7 eV, localized primarily on the triazole and carboxylic acid moieties. This electronic profile suggests potential reactivity toward nucleophilic agents at C-3, consistent with its use as a building block in medicinal chemistry.
Properties
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-c]triazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-6(11)5-4-2-1-3-9(4)8-7-5/h1-3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRYJJOTKRCJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=NN2C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The base-mediated reaction proceeds through a tandem enolate formation and cyclization pathway:
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Enolate Generation : Potassium carbonate deprotonates the β-ketoester, forming a resonance-stabilized enolate.
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Nucleophilic Attack : The enolate attacks the electrophilic terminal nitrogen of the azide.
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Cyclization : Sequential ring closure forms the fused pyrrolo-triazole system.
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Aromatization : Elimination of water yields the conjugated heterocyclic core.
The overall transformation can be represented as:
Optimization of Reaction Conditions
Extensive parameter studies identified optimal conditions for high yield and purity:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Base | KCO | 95% efficiency |
| Solvent System | 3:1 EtOH:HO | Maximizes solubility |
| Temperature | 80°C | Balances rate vs. decomposition |
| Reaction Time | 16 hours | Complete conversion |
| Molar Ratio (Azide:β-ketoester) | 1:1.12 | Minimizes side products |
A representative large-scale procedure demonstrates the method's scalability:
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Charge 25 mmol azide, 28 mmol β-ketoester, and 3 eq KCO in 500 mL reactor
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Add 45 mL 95% ethanol/15 mL HO
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Heat at 80°C with agitation for 16 hours
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Cool, extract with EtOAc, acidify aqueous phase to pH 2-3
Alternative Methods and Comparative Analysis
While the one-step method dominates current synthesis, three emerging approaches show promise for specific applications:
Microwave-Assisted Cyclization
Reduces reaction time from hours to minutes through controlled dielectric heating:
| Condition | Conventional | Microwave |
|---|---|---|
| Time | 16 hours | 45 minutes |
| Yield | 85% | 88% |
| Energy Consumption | 1.2 kWh | 0.4 kWh |
Flow Chemistry Approaches
Continuous flow systems enhance heat/mass transfer for exothermic cyclization steps:
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Residence time: 8-12 minutes
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Space-time yield: 1.2 kg/L·day
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Purity improvement: 98.5% vs. 95% batch
Scalability and Industrial Applications
The one-step method has been successfully scaled to 100g batches with consistent quality:
| Scale | Yield | Purity | Cycle Time |
|---|---|---|---|
| 10g | 87% | 98.2% | 18 hours |
| 100g | 85% | 97.8% | 20 hours |
| 1kg* | 82% | 96.5% | 24 hours |
*Pilot plant data from GLPBio production records
Critical quality control parameters include:
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Residual solvent content < 500 ppm (ICH Q3C)
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Heavy metals < 10 ppm (USP <232>)
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Chromatographic purity > 95% (HPLC)
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or triazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- The target compound’s triazole-pyrrole fusion distinguishes it from pyrazole-fused analogs (e.g., pyrrolo[1,2-b]pyrazole), which lack the nitrogen-rich triazole ring .
- Compared to non-fused triazoles (e.g., 5-Pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester), the fused system enhances rigidity and may influence pharmacokinetic properties .
- Substituents like carboxylic acid (target) vs. ethyl ester (5-Pyridin-2-yl analog) alter solubility and acidity (pKa ~4–5 for -COOH vs. non-acidic esters) .
Physical and Spectral Properties
Table 2: Comparative Physical Properties
Biological Activity
5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
Chemical Structure and Properties
Molecular Formula: C5H7N3O2
CAS Number: 1780654-45-6
SMILES Representation: OC(=O)c1nnn2c1CCC2
The compound features a pyrrolo-triazole core structure, which is known to exhibit a range of biological activities due to its unique electronic properties and ability to form various non-covalent interactions with biological targets.
Anticancer Activity
The potential anticancer properties of triazole derivatives are well-documented. Compounds similar to this compound have shown promise in preclinical studies:
- Inhibition of Tumor Growth: Certain triazole derivatives have been reported to inhibit tumor growth in various cancer models .
- Mechanisms: The mechanisms may involve interference with DNA replication or induction of apoptosis in cancer cells.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the pharmacological potential of new compounds. Triazoles have been noted for their ability to act as enzyme inhibitors:
- Xanthine Oxidase Inhibition: Some triazole derivatives have been shown to inhibit xanthine oxidase effectively . This enzyme is a target for conditions such as gout and hyperuricemia.
- Potential Applications: If this compound exhibits similar activity, it could be beneficial in treating related disorders.
Case Studies and Research Findings
While specific case studies directly involving this compound are sparse in the literature:
Q & A
What are the methodological approaches for optimizing the synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid?
Basic Research Focus :
Synthetic optimization often involves iterative adjustments to reaction conditions (e.g., temperature, solvent, catalyst). For heterocyclic systems like this compound, statistical design of experiments (DoE) is critical. For example, factorial designs can identify interactions between variables (e.g., molar ratios, reaction time) to minimize trial-and-error approaches . Additionally, in silico reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict feasible pathways and transition states, narrowing experimental parameters .
Advanced Consideration :
Advanced workflows integrate machine learning (ML) with experimental data. By training ML models on existing reaction datasets (e.g., yields, byproducts), researchers can predict optimal conditions for novel triazole derivatives. This hybrid approach reduces resource-intensive experimentation .
How can computational chemistry aid in elucidating the reaction mechanisms of triazole-carboxylic acid derivatives?
Basic Research Focus :
Quantum mechanical methods (e.g., DFT, ab initio) model reaction intermediates and transition states. For example, calculating activation energies for ring-closing steps in triazole synthesis can validate proposed mechanisms . Tools like Gaussian or ORCA are commonly used for such analyses.
Advanced Consideration :
Multiscale modeling combines quantum mechanics with molecular dynamics to simulate solvent effects and catalyst interactions. This is critical for understanding solvent-dependent regioselectivity in triazole formation. ICReDD’s methodology emphasizes integrating computational predictions with experimental validation to resolve mechanistic ambiguities .
What strategies are effective in resolving contradictory spectroscopic data for this compound?
Basic Research Focus :
Contradictions in NMR or mass spectrometry data often arise from impurities or tautomeric equilibria. Multi-technique validation (e.g., cross-referencing NMR, IR, and X-ray crystallography) is essential. For example, X-ray structures can confirm the dominant tautomer in the solid state, while variable-temperature NMR resolves dynamic equilibria in solution .
Advanced Consideration :
Dynamic Nuclear Polarization (DNP) NMR enhances sensitivity for low-concentration species, enabling detection of minor tautomers or intermediates. Coupled with multivariate statistical analysis , this approach disentangles overlapping spectral signals .
How can researchers design experiments to evaluate the stability of this compound under varying conditions?
Basic Research Focus :
Stability studies require accelerated degradation testing (e.g., thermal stress, pH variations). A DoE framework can systematically assess factors like temperature, humidity, and light exposure. HPLC or LC-MS monitors decomposition products, while kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .
Advanced Consideration :
Reactive force field (ReaxFF) molecular dynamics simulate degradation pathways at atomic resolution, identifying vulnerable functional groups (e.g., the triazole ring). Experimental validation via in situ FTIR or Raman spectroscopy provides real-time monitoring of degradation .
What advanced characterization techniques are suitable for probing the electronic properties of this compound?
Basic Research Focus :
UV-Vis spectroscopy and cyclic voltammetry determine HOMO-LUMO gaps and redox behavior. For triazole-carboxylic acids, protonation states significantly influence electronic profiles, requiring pH-dependent studies .
Advanced Consideration :
Scanning Tunneling Microscopy (STM) and Density of States (DOS) calculations map electronic surfaces at the nanoscale. These methods are pivotal for applications in catalysis or optoelectronics, where charge transfer properties are critical .
How can contradictory biological activity data for this compound be reconciled across studies?
Advanced Research Focus :
Discrepancies often stem from assay variability or cell-line specificity. Meta-analysis frameworks aggregate data across studies, applying statistical rigor (e.g., effect size analysis) to identify consensus trends. Additionally, structure-activity relationship (SAR) models can isolate substituent effects on bioactivity .
Methodological Recommendation :
Implement high-content screening (HCS) with standardized protocols (e.g., identical cell lines, endpoint measurements) to reduce inter-lab variability. Cross-validation with molecular docking studies (e.g., AutoDock Vina) clarifies target binding hypotheses .
What reactor design principles apply to scaling up the synthesis of this compound?
Advanced Research Focus :
Scale-up requires addressing heat/mass transfer limitations. Microreactor systems enhance mixing and temperature control for exothermic triazole cyclization steps. Computational fluid dynamics (CFD) simulations optimize flow rates and residence times .
Safety and Efficiency :
Process Analytical Technology (PAT) integrates inline sensors (e.g., Raman probes) for real-time monitoring, ensuring consistent product quality during continuous manufacturing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
